GMA-839 Demonstrates 24-Fold Subunit Selectivity for α3-Containing vs. α4-Containing GABAA Receptors
GMA-839 (Co 2-6749) exhibited a pronounced selectivity for specific GABAA receptor subunit combinations in human recombinant receptors. The IC50 for inhibition of [35S]TBPS binding at α3β2γ2L receptors was 96 nM, whereas at α4β3γ2L receptors, the IC50 was 2300 nM—a 24-fold difference in potency [1]. In comparison, allopregnanolone showed IC50 values of 20 nM and 1900 nM for α3β2γ2L and α4β3γ2L, respectively, representing a 95-fold difference, indicating a distinct subunit selectivity profile between the two compounds [1]. This differential selectivity profile is critical for applications requiring targeted modulation of specific GABAA receptor populations.
| Evidence Dimension | GABAA receptor subunit selectivity (IC50) |
|---|---|
| Target Compound Data | α3β2γ2L: 96 nM; α4β3γ2L: 2300 nM |
| Comparator Or Baseline | Allopregnanolone: α3β2γ2L: 20 nM; α4β3γ2L: 1900 nM |
| Quantified Difference | GMA-839 α3/α4 selectivity ratio = 24; Allopregnanolone α3/α4 selectivity ratio = 95 |
| Conditions | Human recombinant GABAA receptors expressed in HEK293 cells; [35S]TBPS binding assay |
Why This Matters
This differential selectivity profile informs the choice of tool compound for experiments aiming to isolate α3- over α4-mediated effects.
- [1] Vanover KE, Rosenzweig-Lipson S, Hawkinson JE, Lan NC, Belluzzi JD, Stein L, Barrett JE, Wood PL, Carter RB. Characterization of the anxiolytic properties of a novel neuroactive steroid, Co 2-6749 (GMA-839; WAY-141839; 3α, 21-dihydroxy-3β-trifluoromethyl-19-nor-5β-pregnan-20-one), a selective modulator of gamma-aminobutyric acid(A) receptors. J Pharmacol Exp Ther. 2000 Oct;295(1):337-45. View Source
